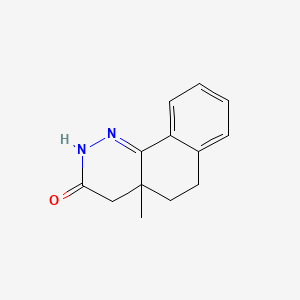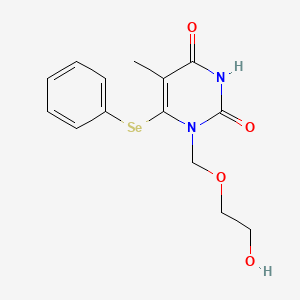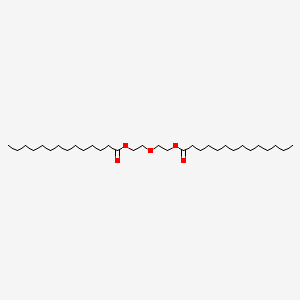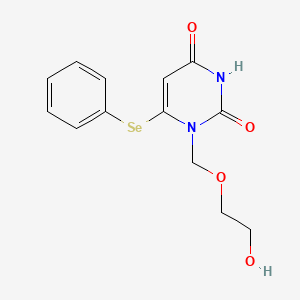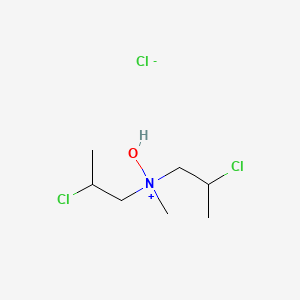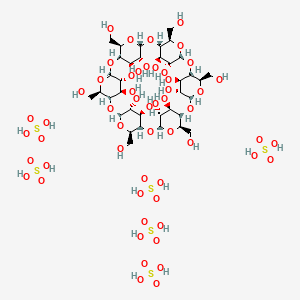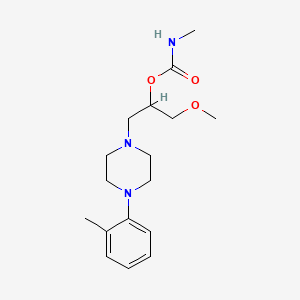
Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- is a compound that belongs to the class of amides It is characterized by the presence of a decanamide backbone with a hydroxyamino and oxoethyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- can be achieved through several methods. One common approach involves the reaction of decanoic acid with hydroxylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve yield. The process may also involve purification steps such as crystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxyamino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the oxoethyl group may participate in redox reactions, altering the chemical environment and affecting biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-isobutyl-decanamide
- N-isobutyl-2E-decenamide
- N-(2-hydroxyethyl)decanamide
Uniqueness
Decanamide, N-(2-(hydroxyamino)-2-oxoethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
73912-89-7 |
|---|---|
Fórmula molecular |
C12H24N2O3 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
N-[2-(hydroxyamino)-2-oxoethyl]decanamide |
InChI |
InChI=1S/C12H24N2O3/c1-2-3-4-5-6-7-8-9-11(15)13-10-12(16)14-17/h17H,2-10H2,1H3,(H,13,15)(H,14,16) |
Clave InChI |
ATZNPBOFDYDVCI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)
